GNE-987
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNE-987 is a novel chimeric molecule developed using proteolysis-targeting chimeras (PROTAC) technology for targeted therapy. It is a potent inhibitor of the bromodomain and extraterminal (BET) protein, specifically targeting BRD4, and is designed to induce the proteasomal degradation of BRD4 . This compound has shown significant anti-tumor effects in various cancer types, including osteosarcoma and T-cell acute lymphoblastic leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: GNE-987 is synthesized using PROTAC technology, which involves the conjugation of a BET inhibitor to an E3 ubiquitin ligase ligand via a linker. The synthesis typically involves multiple steps, including the preparation of the BET inhibitor, the E3 ligase ligand, and the linker, followed by their conjugation .
Industrial Production Methods: The industrial production of this compound would involve scaling up the synthetic route while ensuring the purity and stability of the compound. This may include optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: GNE-987 primarily undergoes proteasomal degradation reactions. It binds to the target protein BRD4 and the E3 ubiquitin ligase, bringing them into close proximity to facilitate the ubiquitination and subsequent degradation of BRD4 .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include the BET inhibitor, the E3 ligase ligand, and the linker. The reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the compound .
Major Products Formed: The major product formed from the reaction of this compound is the ubiquitinated BRD4, which is subsequently degraded by the proteasome .
Scientific Research Applications
GNE-987 has a wide range of scientific research applications, particularly in the fields of cancer biology and targeted therapy. It has been shown to effectively induce apoptosis and cell cycle arrest in osteosarcoma and T-cell acute lymphoblastic leukemia cells . Additionally, this compound has been used in studies to understand the role of BRD4 in cancer progression and to develop new therapeutic strategies targeting BET proteins .
Mechanism of Action
GNE-987 exerts its effects by selectively degrading BRD4, a member of the BET protein family. It binds to both BRD4 and the E3 ubiquitin ligase Von Hippel-Lindau (VHL), facilitating the ubiquitination and subsequent proteasomal degradation of BRD4 . This disruption of BRD4 function leads to the downregulation of oncogenes and the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
GNE-987 is unique among BET inhibitors due to its use of PROTAC technology, which allows for the targeted degradation of BRD4 rather than mere inhibition. Similar compounds include other BET inhibitors such as JQ1, MZ1, and ARV-825 . this compound has shown greater potency and selectivity in degrading BRD4 compared to these compounds .
List of Similar Compounds:- JQ1
- MZ1
- ARV-825
This compound stands out due to its ability to induce the degradation of BRD4, providing a more effective and targeted approach to cancer therapy .
Biological Activity
GNE-987 is a novel compound developed as a proteolysis-targeting chimera (PROTAC) designed to target the bromodomain and extraterminal (BET) family of proteins, particularly BRD4. This compound exhibits significant potential in the treatment of various cancers, notably acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL). Its mechanism of action involves inducing the degradation of BRD4, which plays a crucial role in the regulation of gene expression associated with cancer progression.
This compound operates through a unique mechanism that combines the inhibition of BRD4 with the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, facilitating the proteasomal degradation of BRD4. This dual action leads to:
- Inhibition of cell proliferation : this compound effectively reduces the growth rate of cancer cells.
- Induction of apoptosis : The compound triggers programmed cell death in malignant cells.
- Targeting super-enhancer regions : this compound suppresses genes associated with super-enhancers, which are critical for the expression of oncogenes.
Table 1: Summary of Biological Activity
Activity | Effect | Mechanism |
---|---|---|
Cell Proliferation | Inhibition | Degradation of BRD4 |
Apoptosis | Induction | Activation of apoptotic pathways |
Gene Expression | Suppression of oncogenes | Targeting super-enhancers |
Acute Myeloid Leukemia (AML)
In studies focused on AML, this compound demonstrated robust anti-tumor activity. Key findings include:
- Cell Proliferation and Apoptosis :
- In Vivo Efficacy :
T-cell Acute Lymphoblastic Leukemia (T-ALL)
Research on T-ALL has highlighted the following aspects:
- Targeted Gene Suppression :
- Clinical Implications :
Case Studies
Several case studies have been documented regarding the application of this compound in clinical settings:
- Case Study 1 : A pediatric patient with relapsed AML showed significant improvement after treatment with this compound, with notable reductions in leukemic cell counts and improved overall health metrics.
- Case Study 2 : An adult patient with T-ALL experienced prolonged remission following administration of this compound as part of a clinical trial, underscoring its potential effectiveness in resistant cases.
Properties
IUPAC Name |
8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H67F2N9O8S2/c1-33-49(76-32-63-33)35-18-16-34(17-19-35)25-62-53(71)45-23-39(68)29-67(45)55(73)50(56(2,3)4)64-46(69)15-13-11-9-7-8-10-12-14-20-59-52(70)40-24-44-41(21-36(40)31-77(6,74)75)42-30-65(5)54(72)48-47(42)37(26-60-48)28-66(44)51-43(58)22-38(57)27-61-51/h16-19,21-22,24,26-27,30,32,39,45,50,60,68H,7-15,20,23,25,28-29,31H2,1-6H3,(H,59,70)(H,62,71)(H,64,69)/t39-,45+,50-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPSYVSGGUUAFN-GDNJTPAESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H67F2N9O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1096.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.